molecular formula C5H4N4O2 B1678055 奥昔嘌呤醇 CAS No. 2465-59-0

奥昔嘌呤醇

货号 B1678055
CAS 编号: 2465-59-0
分子量: 152.11 g/mol
InChI 键: HXNFUBHNUDHIGC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oxipurinol, also known as Oxypurinol, is an inhibitor of xanthine oxidase . It is an active metabolite of allopurinol and is cleared renally . In cases of renal disease, this metabolite will accumulate to toxic levels . By inhibiting xanthine oxidase, it reduces uric acid production .


Synthesis Analysis

Oxipurinol is the major metabolic product of allopurinol, an analogue of xanthine . It is not in general use because of its poor absorption from the gastrointestinal tract . It has been used therapeutically in persons who are sensitive to allopurinol, but there is considerable cross sensitivity with allopurinol .


Molecular Structure Analysis

The molecular formula of Oxipurinol is C5H4N4O2 . The average mass is 152.1109 Da and the monoisotopic mass is 152.033425392 Da .


Chemical Reactions Analysis

Oxipurinol inhibits the enzyme xanthine oxidase, blocking the conversion of the oxypurines hypoxanthine and xanthine to uric acid . Elevated concentrations of oxypurine and oxypurine inhibition of xanthine oxidase through negative feedback results in a decrease in the concentrations of uric acid in the blood and urine .


Physical And Chemical Properties Analysis

Oxipurinol appears as white crystals . The density is 1.9±0.1 g/cm3 . The boiling point is 662.9±58.0 °C at 760 mmHg . The vapour pressure is 0.0±2.1 mmHg at 25°C . The enthalpy of vaporization is 101.0±3.0 kJ/mol . The flash point is 354.7±32.3 °C . The index of refraction is 1.903 . The molar refractivity is 36.6±0.3 cm3 .

科学研究应用

Pharmacogenomics

Oxypurinol is the active metabolite of allopurinol, a medication commonly used to treat gout. A genome-wide association study (GWAS) has been conducted to investigate the genetic determinants of plasma oxypurinol concentrations in patients treated with allopurinol . This research is crucial as it helps understand the variability in clinical response due to genetic factors, potentially leading to personalized medicine approaches where treatment can be tailored based on an individual’s genetic makeup.

Clinical Adherence Monitoring

The measurement of urinary oxypurinol levels serves as a promising tool for assessing adherence to allopurinol therapy in clinical practice . This application is particularly important in the management of gout, where adherence to urate-lowering therapy is often poor, leading to more severe disease outcomes and increased healthcare costs.

Mechanism of Action in Disease Management

Oxypurinol works by inhibiting the enzyme xanthine oxidase, which is involved in the conversion of hypoxanthine and xanthine to uric acid . By blocking this pathway, oxypurinol helps reduce the concentration of uric acid in the blood and urine, which is beneficial in the treatment of conditions like gout and hyperuricemia.

Genetic Associations with Disease Susceptibility

Studies have explored the relationship between genetic variants, such as those in the ABCG2 gene, and the onset and severity of gout. These studies often include the analysis of oxypurinol levels to understand how genetic differences may influence the drug’s effectiveness and the patient’s susceptibility to diseases like gout .

作用机制

Target of Action

Oxypurinol, also known as Oxipurinol, primarily targets the enzyme xanthine oxidase . This enzyme plays a crucial role in the metabolic breakdown of certain compounds like hypoxanthine and xanthine into uric acid .

Mode of Action

Oxypurinol acts as an inhibitor of xanthine oxidase . It blocks the conversion of hypoxanthine and xanthine into uric acid . This inhibition leads to elevated concentrations of hypoxanthine and xanthine, which further inhibit xanthine oxidase through a negative feedback mechanism . This results in a decrease in the concentrations of uric acid in the blood and urine .

Biochemical Pathways

The primary biochemical pathway affected by Oxypurinol is the purine degradation pathway . By inhibiting xanthine oxidase, Oxypurinol prevents the final steps of purine metabolism, reducing the production of uric acid . Additionally, Oxypurinol facilitates the incorporation of hypoxanthine and xanthine into DNA and RNA, leading to further reductions in serum uric acid concentrations .

Pharmacokinetics

The pharmacokinetics of Oxypurinol involve several key aspects. The half-life of Oxypurinol is approximately 23.3 +/- 6.0 hours . It’s important to note that Oxypurinol is an active metabolite of allopurinol and is cleared renally . In cases of renal disease, this metabolite can accumulate to toxic levels .

Result of Action

The primary molecular effect of Oxypurinol’s action is the reduction of uric acid production . By inhibiting xanthine oxidase, Oxypurinol prevents the conversion of hypoxanthine and xanthine into uric acid . This leads to a decrease in the concentrations of uric acid in the blood and urine , which can be beneficial in conditions such as gout and hyperuricemia .

Action Environment

The efficacy and stability of Oxypurinol can be influenced by various environmental factors. For instance, renal function plays a significant role in the clearance of Oxypurinol . In cases of renal disease, Oxypurinol can accumulate to toxic levels . Furthermore, genetic factors may also influence the action of Oxypurinol . .

安全和危害

Oxipurinol may cause respiratory irritation, serious eye irritation, and skin irritation . In cases of renal disease, this metabolite will accumulate to toxic levels . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray . If in eyes, rinse cautiously with water for several minutes .

未来方向

While Oxipurinol is a potent inhibitor of xanthine oxidase, its poor absorption from the gastrointestinal tract limits its general use . Further experimental or clinical studies would be helpful to clarify remaining issues . It is also worth noting that Oxipurinol is not available in the USA .

属性

IUPAC Name

1,7-dihydropyrazolo[3,4-d]pyrimidine-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O2/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNFUBHNUDHIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4035209
Record name Oxypurinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4035209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Oxypurinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000786
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Oxypurinol inhibits the enzyme xanthine oxidase, blocking the conversion of the oxypurines hypoxanthine and xanthine to uric acid. Elevated concentrations of oxypurine and oxypurine inhibition of xanthine oxidase through negative feedback results in a decrease in the concentrations of uric acid in the blood and urine. Oxypurinol also facilitates the incorporation of hypoxanthine and xanthine into DNA and RNA, resulting in further reductions of serum uric acid concentrations.
Record name Oxypurinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Oxypurinol

CAS RN

2465-59-0
Record name Oxypurinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2465-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxypurinol [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002465590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxypurinol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Oxypurinol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76239
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxypurinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4035209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxipurinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.792
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYPURINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97OZE5068
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Oxypurinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000786
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

300 °C
Record name Oxypurinol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000786
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxipurinol
Reactant of Route 2
Oxipurinol
Reactant of Route 3
Oxipurinol
Reactant of Route 4
Oxipurinol
Reactant of Route 5
Oxipurinol
Reactant of Route 6
Reactant of Route 6
Oxipurinol

Q & A

Q1: What is the primary mechanism of action of oxipurinol?

A1: Oxipurinol acts as a xanthine oxidase inhibitor, effectively blocking the conversion of hypoxanthine to xanthine and ultimately to uric acid. [, , , , , ] This inhibition occurs through direct binding of oxipurinol to the molybdenum cofactor (MoCo) in the active site of xanthine oxidase. []

Q2: How does oxipurinol's mechanism of action translate to its therapeutic effect in treating gout?

A2: By inhibiting xanthine oxidase, oxipurinol reduces the production of uric acid, a key contributor to the painful joint inflammation characteristic of gout. [, , , ]

Q3: Does oxipurinol have any other effects on purine metabolism beyond inhibiting xanthine oxidase?

A3: Yes, research suggests that oxipurinol, particularly at higher concentrations, may also inhibit de novo purine synthesis, although the exact mechanism remains unclear. [] Additionally, oxipurinol, likely through its ribonucleotide metabolites, inhibits orotidine 5'-phosphate decarboxylase, an enzyme involved in pyrimidine synthesis. [, , , ]

Q4: How does the presence of xanthine affect oxipurinol's inhibitory action?

A4: Interestingly, the presence of xanthine appears to be necessary for both oxipurinol and allopurinol to exert their inhibitory effect on xanthine oxidase. In the absence of xanthine, only allopurinol demonstrates inhibitory activity. []

Q5: What is the molecular formula and weight of oxipurinol?

A5: The molecular formula of oxipurinol is C5H4N4O2, and its molecular weight is 152.11 g/mol. []

Q6: Are there any notable spectroscopic characteristics of oxipurinol?

A6: Mass spectrometry and infrared spectroscopy have been utilized to characterize oxipurinol and differentiate it from related compounds like allopurinol, hypoxanthine, and xanthine. [] These techniques provide valuable information about the compound's structure and fragmentation patterns.

Q7: How is oxipurinol absorbed and distributed in the body?

A7: Oxipurinol is well-absorbed after oral administration, particularly when administered as a rapid-release preparation of oxipurinol sodium. [] It is primarily eliminated via the kidneys. []

Q8: How is oxipurinol metabolized and excreted?

A8: Unlike allopurinol, oxipurinol is not extensively metabolized in the body. [, , ] It is primarily excreted unchanged in the urine. [, , ]

Q9: What is the half-life of oxipurinol?

A9: The reported half-life of oxipurinol ranges from 13.6 to 49.91 hours, depending on factors like dosage form and individual patient characteristics. [, , ]

Q10: How does renal function impact oxipurinol pharmacokinetics?

A10: Oxipurinol clearance is significantly reduced in individuals with renal impairment, leading to its accumulation and increasing the risk of toxicity. [, , , , , ]

Q11: What in vitro models have been used to study oxipurinol's effects?

A11: Researchers have utilized various in vitro models, including human lymphoblast cell lines, [] rat tissues (small intestine and Jensen sarcoma), [] and human tumor cell lines (WiDR, T-47, and Hec-1A) [] to investigate the biochemical and cellular effects of oxipurinol.

Q12: What have in vivo studies revealed about oxipurinol's efficacy in treating hyperuricemia?

A12: In vivo studies, including those in humans, have demonstrated that oxipurinol effectively lowers uric acid levels in individuals with hyperuricemia, particularly when plasma oxipurinol concentrations reach a therapeutic range of 30-100 μmol/l. [, , ]

Q13: Are there any animal models used to study the effects of oxipurinol?

A13: Rat models have been employed to investigate the impact of oxipurinol on various physiological processes, including pyrimidine synthesis, [] 5-fluorouracil activation, [] and pancreatitis. []

Q14: What analytical techniques are commonly used to measure oxipurinol concentrations?

A14: High-performance liquid chromatography (HPLC) with UV detection is a widely used method for quantifying oxipurinol in biological samples like plasma and urine. [, , , , , , ]

Q15: Are there alternative analytical methods for oxipurinol determination?

A15: Yes, enzymatic inhibition assays utilizing the inhibitory effect of oxipurinol on xanthine oxidase, with fluorogenic substrates like 2-amino-4-hydroxypteridine, have also been developed. [] Additionally, surface plasmon resonance imaging (SPRi) has shown promise for detecting oxipurinol in water samples. []

Q16: How stable is oxipurinol under various conditions?

A16: While specific stability data was not detailed in the provided research, oxipurinol is generally considered stable under typical storage conditions.

Q17: What formulation strategies have been explored to enhance oxipurinol's therapeutic profile?

A17: Researchers have investigated the use of rapid-release formulations of oxipurinol sodium [] and controlled-release allopurinol formulations [, ] to achieve sustained therapeutic levels of oxipurinol and improve patient compliance.

Q18: What are the potential side effects associated with oxipurinol?

A18: Oxipurinol, particularly when it accumulates in individuals with renal impairment, can cause side effects, including skin reactions, liver toxicity, and bone marrow suppression. [, , , ]

Q19: Are there any known drug interactions with oxipurinol?

A19: While not specifically addressed in the provided research, oxipurinol's metabolism and excretion pathways suggest potential interactions with drugs that are also renally cleared or those metabolized by similar enzymatic pathways. []

Q20: What are some promising areas of future research related to oxipurinol?

A20: Future research could focus on:

  • Optimizing oxipurinol delivery systems to enhance its bioavailability and target specific tissues. []
  • Developing novel xanthine oxidase inhibitors with improved safety and efficacy profiles, drawing on the understanding of oxipurinol's binding interactions. []
  • Further elucidating the role of oxipurinol in pyrimidine synthesis and exploring its therapeutic potential in other diseases beyond gout. [, , ]
  • Investigating the potential use of oxipurinol as a biomarker for wastewater contamination in environmental monitoring. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。